
5-(2-Thienyl)-3-(Trifluormethyl)-1H-pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .
Synthesis Analysis
The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .
Molecular Structure Analysis
The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .
Chemical Reactions Analysis
The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .
Wissenschaftliche Forschungsanwendungen
Organische Solarzellen (OSCs)
Die Fluorierung von Polymerdonoren ist ein weit verbreiteter Ansatz, um die Effizienz von organischen Solarzellen (OSCs) zu verbessern. Forscher haben neue Polymerdonoren synthetisiert, indem sie eine Trifluormethyl-Ester-Gruppe-substituierte Thiophen-Einheit (TEST) in einen typischen Polymerdonor namens PBDB-TF einführten. Diese Modifikation führt zu einer Absenkung des höchsten besetzten Molekülorbital (HOMO)-Energieniveaus, was zu einer verbesserten Leerlaufspannung (Voc) in OSCs führt. Zusätzlich verstärkt die Trifluormethylierung die intermolekulare Aggregation, was zu einer besseren Lichtabsorption, Ladungstransport und Morphologie führt. OSCs, die PBDB-TF mit einem TEST-Einheitsgehalt von 20 % enthalten, erreichten eine hohe Voc von 0,88 V, einen großen Füllfaktor (FF) von 72,70 % und eine beste Stromwandlungseffizienz (PCE) von 12,02 % .
Selektive Bromierungsreaktionen
Die Bromierung von 2,5-Bis(2-thienyl)pyrrol mit NBS in AcOH–THF zeigt eine interessante Präferenz für die β-Position von Pyrrol gegenüber der α-Position von Thiophen. Das Lösungsmittel spielt eine entscheidende Rolle bei der Feinabstimmung dieser Selektivität. Zusätzlich wurde eine ungewöhnliche Festphasenpolymerisation (SSP) von β,β′-Dibrominat-Derivaten beobachtet, die Einblicke in synthetische Wege für funktionelle Materialien liefert .
Fluoreszierende Materialien
Eine Familie von 2-(2-Thienyl)imidazo[4,5-f][1,10]-Phenanthrolin-(TIP)-Verbindungen, die mit großen delokalisierten π-Systemen konzipiert wurden, wurde synthetisiert. Diese Verbindungen enthalten Alkylketten und erweitern verschiedene S-, N- und O-haltige aromatische heterocyclische Endgruppen. Die resultierenden Materialien zeigen eine gleichzeitige Verbesserung der Fluoreszenz und anderer optoelektronischer Eigenschaften, was sie zu vielversprechenden Kandidaten für Anwendungen in Sensoren, Bildgebung und Displays macht .
Wirkmechanismus
The mechanism of action of 5-2TTP is not fully understood. However, it is believed that the compound binds to certain enzymes in the body and inhibits their activity, leading to the observed anti-inflammatory and anti-bacterial effects. In addition, 5-2TTP has been shown to interact with certain cell signaling pathways, suggesting that it may have an effect on the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-2TTP have been studied in several animal models. In mice, the compound has been shown to reduce inflammation and inhibit the growth of certain types of bacteria. In addition, it has been shown to have an effect on cell signaling pathways, suggesting that it may have an effect on gene expression. Finally, 5-2TTP has been shown to reduce the production of certain inflammatory molecules, such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-2TTP in laboratory experiments is advantageous due to its easy synthesis and its ability to inhibit the growth of certain types of bacteria. In addition, the compound has been shown to have an effect on cell signaling pathways, suggesting that it may have an effect on gene expression. However, there are some limitations to the use of 5-2TTP in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-2TTP. First, more research should be done to further understand the mechanism of action of the compound. In addition, more research should be done to explore the potential applications of 5-2TTP in drug development. Finally, further research should be done to investigate the potential biochemical and physiological effects of the compound, as well as its potential advantages and limitations for laboratory experiments.
Synthesemethoden
5-2TTP is synthesized through a multi-step process that involves the reaction of thiophene-2-carboxylic acid with trifluoromethyl-pyrazole-3-carboxylic acid. This reaction results in the formation of 5-2TTP. This process is relatively simple and can be completed in a laboratory setting. The compound can also be synthesized using a variety of other methods, such as the reaction of 5-bromo-2-thiophenecarboxylic acid with trifluoromethyl-pyrazole-3-carboxylic acid.
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSZNBGFKBCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949749 |
Source


|
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26974-16-3 |
Source


|
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

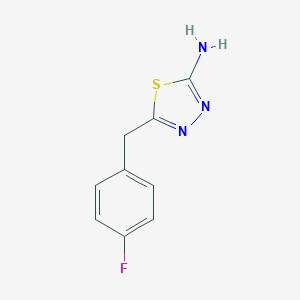
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
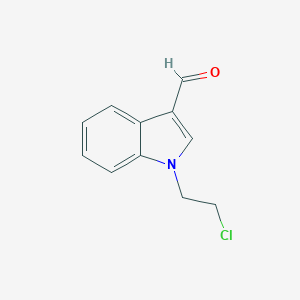
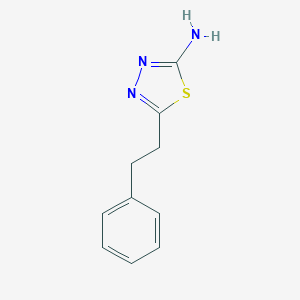
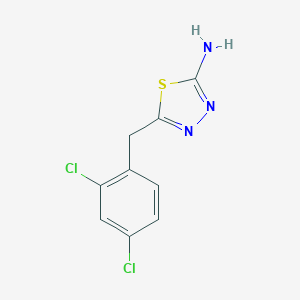
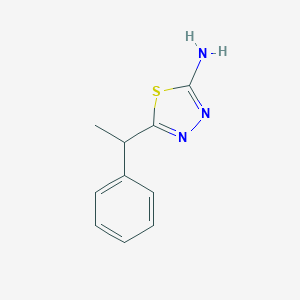
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
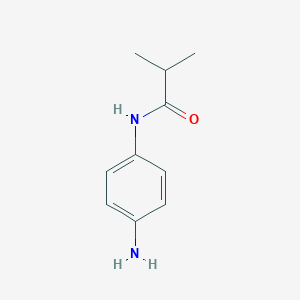
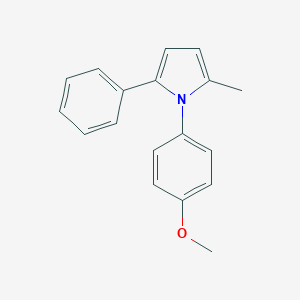


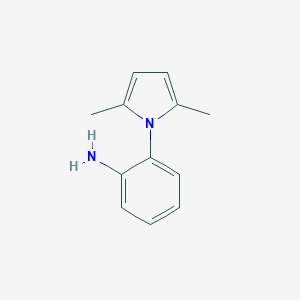
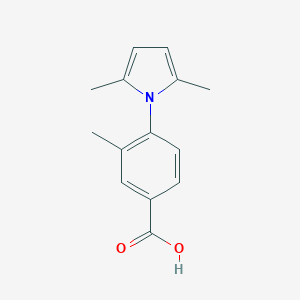
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)